molecular formula C18H20N2O3S B2987834 N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide CAS No. 955693-48-8

N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide

Cat. No.: B2987834
CAS No.: 955693-48-8
M. Wt: 344.43
InChI Key: GMWJHAVMELTOGH-UHFFFAOYSA-N
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Description

N-(2-Propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a synthetic sulfonamide derivative featuring a tetrahydroisoquinoline core functionalized with a propionyl group at position 2 and a benzenesulfonamide moiety at position 6. The tetrahydroisoquinoline scaffold is partially saturated, conferring structural rigidity and influencing pharmacokinetic properties such as lipophilicity and metabolic stability. Its synthesis likely follows established sulfonylation protocols, as seen in analogous compounds (e.g., reaction of an amine intermediate with benzenesulfonyl chloride under basic conditions) .

Properties

IUPAC Name

N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-2-18(21)20-11-10-14-8-9-16(12-15(14)13-20)19-24(22,23)17-6-4-3-5-7-17/h3-9,12,19H,2,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMWJHAVMELTOGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide typically involves multiple steps, starting with the formation of the tetrahydroisoquinoline core This can be achieved through the Biltz synthesis, which involves the cyclization of a β-phenylethylamine derivative

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of corresponding quinones or hydroquinones.

  • Reduction: Production of reduced derivatives, such as amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with altered chemical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology: In biological research, N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Medicine: The compound has shown promise in preclinical studies for its potential therapeutic applications. It may be investigated for its effects on various diseases, including neurological disorders and inflammatory conditions.

Industry: In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound's sulfonamide group, in particular, is known for its ability to form strong hydrogen bonds, which can influence its binding affinity and biological activity.

Comparison with Similar Compounds

Core Heterocycle Modifications

  • Target Compound: The 1,2,3,4-tetrahydroisoquinoline core is partially saturated, balancing rigidity and conformational flexibility. This contrasts with IIIa (), which contains a fully aromatic quinoline ring. Saturation in the target compound may improve bioavailability by reducing planar aromaticity-associated toxicity .

Substituent Profiles

  • Trifluoroacetyl Group (): The compound N-[4-(2-cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide features a strong electron-withdrawing trifluoroacetyl group, enhancing metabolic stability and enzyme binding via hydrophobic interactions.
  • Methoxystyryl Group (, IIIa): The 4-methoxystyryl substituent on IIIa introduces steric bulk and electron-donating methoxy groups, which may reduce membrane permeability compared to the target compound’s compact benzenesulfonamide .

Sulfonylation Reactions

  • All compounds (target, IIIa, ) utilize sulfonyl chloride intermediates for sulfonamide formation. For example, IIIa is synthesized via benzenesulfonyl chloride and a quinoline derivative in pyridine with DMAP catalysis . The target compound likely employs analogous conditions, reacting 2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-amine with benzenesulfonyl chloride .
  • Scale and Purification : highlights a 100-gram-scale synthesis using column chromatography and recrystallization (petroleum ether/ethyl acetate), suggesting scalable protocols applicable to the target compound .

Enzyme Inhibition Potential

  • Acyl CoA Monoacylglycerol Acyltransferase 2 (MGAT2) Inhibition (): The trifluoroacetyl-containing compound inhibits MGAT2, a target for metabolic disorders. The target compound’s propionyl group may offer a balance between potency and solubility for similar applications .

Physicochemical Comparisons

Property Target Compound IIIa () MGAT2 Inhibitor ()
Core Structure Tetrahydroisoquinoline Quinoline Tetrahydroisoquinoline
Key Substituents Propionyl, benzenesulfonamide Methoxystyryl, benzenesulfonamide Trifluoroacetyl, fluorophenyl
Electron Effects Moderate (propionyl) Electron-donating (methoxy) Strongly electron-withdrawing
Predicted LogP ~2.5 (moderate lipophilicity) ~3.0 (higher lipophilicity) ~3.8 (high lipophilicity)

Biological Activity

N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a derivative of tetrahydroisoquinoline (THIQ), a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a tetrahydroisoquinoline core substituted with a propionyl group and a benzenesulfonamide moiety. The structural formula can be represented as follows:

C15H18N2O2S\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}_2\text{S}

This structure is significant as it influences the compound's interaction with biological targets.

Anticancer Properties

Recent studies have indicated that THIQ derivatives exhibit promising anticancer activity. For instance, this compound has been shown to inhibit the proliferation of various cancer cell lines. In vitro assays revealed that this compound induces apoptosis through the activation of caspase pathways and modulates cell cycle progression by affecting cyclin-dependent kinases (CDKs) .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against several bacterial strains. Research indicates that it effectively inhibits the growth of Gram-positive and Gram-negative bacteria, potentially through disruption of bacterial cell wall synthesis .

Neuroprotective Effects

Neuroprotective effects have been observed in models of neurodegenerative diseases. The compound appears to mitigate oxidative stress and reduce neuroinflammation, which are critical factors in conditions such as Alzheimer's disease .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Inhibition of Enzymatic Activity : The benzenesulfonamide moiety is known to inhibit carbonic anhydrase and other enzymes involved in tumor growth and metastasis.
  • Receptor Modulation : The tetrahydroisoquinoline structure can interact with neurotransmitter receptors, contributing to its neuroprotective effects .

Case Studies

  • Anticancer Study : A recent study investigated the effect of this compound on human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 8 µM. Apoptotic markers were elevated in treated cells compared to controls.
  • Antimicrobial Assessment : In a study evaluating antimicrobial efficacy, this compound exhibited minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL against various pathogens including Staphylococcus aureus and Escherichia coli.

Data Tables

PropertyValue
Molecular FormulaC₁₅H₁₈N₂O₂S
Anticancer IC50~8 µM
Antimicrobial MIC15 - 30 µg/mL
Neuroprotective ActivitySignificant reduction in oxidative stress

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